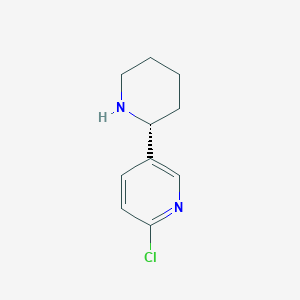

5-((2R)(2-Piperidyl))-2-chloropyridine

Übersicht

Beschreibung

The compound “5-((2R)(2-Piperidyl))-2-chloropyridine” belongs to a class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . They are typically prepared from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis

The molecular structure of “5-((2R)(2-Piperidyl))-2-chloropyridine” would likely consist of a pyridine ring substituted with a chlorine atom and a piperidine ring . The exact structure would depend on the positions of these substitutions.Chemical Reactions Analysis

Piperidine derivatives have been found to exhibit a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . The specific reactions of “5-((2R)(2-Piperidyl))-2-chloropyridine” would depend on the exact structure and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-((2R)(2-Piperidyl))-2-chloropyridine” would depend on its exact structure. For a similar compound, “5-((2S)(2-Piperidyl))-2-methoxypyridine”, the molecular weight is 192.26 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “®-2-Chloro-5-(piperidin-2-yl)pyridine” could potentially be used in the design of new drugs.

Synthesis of Piperidine Derivatives

The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives could have various applications in different fields of science and technology.

Biological Activity

Piperidine derivatives have shown significant biological activity . Therefore, “®-2-Chloro-5-(piperidin-2-yl)pyridine” could potentially be used in the development of biologically active compounds.

Pharmacological Activity

Piperidine derivatives have also shown significant pharmacological activity . This suggests that “®-2-Chloro-5-(piperidin-2-yl)pyridine” could potentially be used in the development of new pharmacological treatments.

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Therefore, “®-2-Chloro-5-(piperidin-2-yl)pyridine” could potentially be used in the development of new anticancer treatments.

Antimicrobial Applications

Piperidine derivatives are also being utilized as antimicrobial agents . This suggests that “®-2-Chloro-5-(piperidin-2-yl)pyridine” could potentially be used in the development of new antimicrobial treatments.

Analgesic Applications

Piperidine derivatives are being utilized as analgesic agents . Therefore, “®-2-Chloro-5-(piperidin-2-yl)pyridine” could potentially be used in the development of new analgesic treatments.

Anti-inflammatory Applications

Piperidine derivatives are being utilized as anti-inflammatory agents . This suggests that “®-2-Chloro-5-(piperidin-2-yl)pyridine” could potentially be used in the development of new anti-inflammatory treatments.

Wirkmechanismus

Target of Action

Piperidine derivatives, a category to which this compound belongs, are known to interact with a wide variety of targets due to their versatile structure . They are present in more than twenty classes of pharmaceuticals , suggesting a broad range of potential targets.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects . The piperidine ring is essential for chiral optimization .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Piperidine derivatives are widely used in drug design due to their favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

The biological activity of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-[(2R)-piperidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXUKXSXRHICJE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288249 | |

| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Chloro-5-(piperidin-2-yl)pyridine | |

CAS RN |

1134621-26-3 | |

| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134621-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)

![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)